3-Amino-4-hydroxybenzenesulfonic acid

Catalog No.
S516191
CAS No.
98-37-3
M.F
C6H7NO4S
M. Wt
189.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-hydroxybenzenesulfonic acid

CAS Number

98-37-3

Product Name

3-Amino-4-hydroxybenzenesulfonic acid

IUPAC Name

3-amino-4-hydroxybenzenesulfonic acid

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

InChI

InChI=1S/C6H7NO4S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H,9,10,11)

InChI Key

ULUIMLJNTCECJU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)O

solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)

Synonyms

4-Hydroxymetanilic acid; NSC 1491; NSC1491; NSC-1491

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)O

The exact mass of the compound 3-Amino-4-hydroxybenzenesulfonic acid is 189.0096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70.7° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1491. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-Amino-4-hydroxybenzenesulfonic acid (CAS 98-37-3) is a bifunctional aromatic intermediate characterized by an ortho-aminophenol motif and a para-sulfonic acid group. In industrial procurement, this compound is primarily evaluated for its dual utility: the ortho-aminophenol structure enables strong bidentate metal chelation essential for mordant and metal-complex azo dyes, while the sulfonic acid moiety imparts tunable aqueous solubility in alkaline media and electrostatic binding capabilities in polymerized forms. Its high melting point (≥300 °C) and specific reactivity profile make it a non-substitutable precursor in both high-fastness textile dye manufacturing and the fabrication of advanced solid-state electrochemical sensors [1].

Substituting 3-amino-4-hydroxybenzenesulfonic acid with simpler in-class analogs like sulfanilic acid or 2-aminophenol fundamentally compromises downstream product performance and processability. Sulfanilic acid lacks the critical ortho-hydroxyl group, rendering it completely incapable of forming the stable metal-coordination complexes required for mordant dyes. Conversely, substituting with 2-aminophenol removes the sulfonic acid group, which not only drastically reduces alkaline aqueous solubility during large-scale diazo coupling processes but also eliminates the anionic sites necessary for electrostatic cation entrapment in conducting polymer applications [1]. Consequently, buyers must procure the exact 98-37-3 compound when both metal-chelating ability and sulfonate-driven solubility or electrostatics are process-critical.

Metal Chelation Capacity in Azo Dye Synthesis

The synthesis of high-fastness metal-complex dyes relies strictly on the ortho-aminophenol structural motif. 3-Amino-4-hydroxybenzenesulfonic acid provides this exact bidentate chelating geometry, allowing for the formation of highly stable chromium or copper complexes after diazotization and coupling. When compared to sulfanilic acid, which lacks the ortho-hydroxyl group, the target compound enables the production of mordant dyes with higher light and wash fastness. Sulfanilic acid derivatives function as standard acid dyes without intrinsic metal-coordination capabilities [1].

Evidence DimensionMetal-coordination capability for dye fastness
Target Compound DataForms stable bidentate/tridentate metal complexes (e.g., with Cr, Cu) via the ortho-aminophenol motif
Comparator Or BaselineSulfanilic acid (0% metal chelation capacity via ortho-position due to absence of -OH group)
Quantified DifferenceEnables metal-complex dye formation with high fastness ratings, whereas the comparator cannot form these complexes
ConditionsDiazotization and coupling followed by metallization in aqueous dye synthesis

Procurement for mordant and pre-metallized dye manufacturing strictly requires the ortho-aminophenol motif, making sulfanilic acid an unviable substitute.

Electrostatic Cation Entrapment in Solid-State Sensors

In the development of solid-state electrochemiluminescence (ECL) sensors, the choice of electropolymerized monomer dictates the stability of the immobilized luminescent probe. Poly(3-amino-4-hydroxybenzenesulfonic acid) provides a dense network of anionic sulfonic acid groups that effectively entrap cationic probes like Ru(bpy)3 2+ via strong electrostatic interactions. In contrast, polymers derived from 2-aminophenol lack these anionic sulfonate sites, leading to rapid leaching of the cationic probe and signal degradation. The presence of the sulfonate group ensures stable, reagentless sensor performance [1].

Evidence DimensionCationic probe (Ru(bpy)3 2+) immobilization efficiency
Target Compound DataHigh electrostatic entrapment and stable ECL signal retention via -SO3H groups
Comparator Or Baseline2-Aminophenol (Lacks anionic sites, resulting in probe leaching and unstable ECL signals)
Quantified DifferenceProvides the necessary anionic density for stable solid-state ECL sensor fabrication, unlike non-sulfonated analogs
ConditionsElectropolymerization on glassy carbon electrodes followed by soaking in Ru(bpy)3 2+ solution

For electrochemical sensor manufacturing, the sulfonic acid group is mandatory for stable electrostatic immobilization of cationic reagents.

Aqueous Processability and Diazotization Kinetics

Industrial diazotization requires precise control over solubility and reaction kinetics. While 3-amino-4-hydroxybenzenesulfonic acid exhibits low solubility in cold water (<0.1 g/100 mL), it readily dissolves in alkaline solutions to form highly soluble phenolate/sulfonate salts, facilitating homogeneous coupling reactions. Furthermore, the electron-withdrawing nature of the para-sulfonic acid group modulates the basicity of the amine, requiring specific optimization of acid concentration compared to 2-aminophenol. This sulfonate-driven solubility profile allows for completely aqueous processing, whereas 2-aminophenol often requires mixed organic-aqueous solvent systems to maintain solubility during coupling .

Evidence DimensionAlkaline aqueous solubility and solvent requirement
Target Compound DataHighly soluble in alkaline aqueous media, enabling 100% aqueous diazo coupling
Comparator Or Baseline2-Aminophenol (Lower aqueous solubility, prone to oxidative degradation in alkali without sulfonate stabilization)
Quantified DifferenceEliminates the need for mixed organic solvents during industrial azo coupling processes
ConditionsIndustrial diazotization and azo coupling in alkaline aqueous media

Buyers scaling up azo dye synthesis must select the sulfonated compound to ensure aqueous processability and avoid the cost of organic solvent handling.

Synthesis of Metal-Complex and Mordant Dyes

Directly leveraging the ortho-aminophenol motif described in Section 3, this compound is heavily procured as a primary diazo component for manufacturing high-fastness chrome and pre-metallized azo dyes (e.g., Acid Brown and Mordant Black series). The ability to form stable bidentate complexes with chromium or copper is essential for textile applications requiring extreme wash and light fastness [1].

Fabrication of Solid-State Electrochemiluminescence (ECL) Sensors

Based on its strong electrostatic cation entrapment capabilities, the electropolymerized form of this compound is utilized to modify glassy carbon electrodes. It serves as a highly effective conductive, anionic matrix for immobilizing Ru(bpy)3 2+ and other cationic luminescent probes, enabling highly sensitive detection of analytes like malachite green in environmental and food safety testing [2].

Conducting Polymer Matrix for Biosensors

The dual presence of hydroxyl and sulfonic acid groups allows for the creation of water-compatible, highly conductive polymer films. These films are utilized in electrochemical biosensors where the sulfonic acid groups provide not only dopant stability but also a favorable microenvironment for the immobilization of enzymes or other biomolecules, outperforming non-sulfonated polyaniline derivatives [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Rhombic brown crystals. (NTP, 1992)

XLogP3

-0.1

Exact Mass

189.0096

Appearance

Solid powder

Melting Point

greater than 572 °F (decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 95 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 86 of 95 companies with hazard statement code(s):;
H314 (88.37%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (43.02%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

98-37-3
83266-79-9

Wikipedia

3-amino-4-hydroxybenzenesulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 3-amino-4-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
Noguchi et al. A copper-containing oxidase catalyzes C-nitrosation in nitrosobenzamide biosynthesis. Nature Chemical Biology, doi: 10.1038/nchembio.418, published online 1 August 2010 http://www.nature.com/naturechemicalbiology

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